molecular formula C10H14OS B2822973 [4-(Propan-2-yloxy)phenyl]methanethiol CAS No. 1384864-93-0

[4-(Propan-2-yloxy)phenyl]methanethiol

Cat. No.: B2822973
CAS No.: 1384864-93-0
M. Wt: 182.28
InChI Key: SOKJKYUVKAESIK-UHFFFAOYSA-N
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Description

[4-(Propan-2-yloxy)phenyl]methanethiol: is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.29 g/mol . It is also known by its IUPAC name, (4-isopropoxyphenyl)methanethiol . This compound is characterized by the presence of a phenyl ring substituted with a methanethiol group and an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propan-2-yloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzyl alcohol . This intermediate is then treated with thionyl chloride to form the corresponding chloride , which is subsequently reacted with sodium hydrosulfide to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Propan-2-yloxy)phenyl]methanethiol can undergo oxidation reactions to form or .

    Reduction: The compound can be reduced to form or .

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or are used under basic conditions.

Major Products:

    Disulfides: and from oxidation.

    Thiols: from reduction.

  • Various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme inhibition .

Medicine:

  • Explored for its potential use in drug development due to its unique functional groups.

Industry:

  • Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [4-(Propan-2-yloxy)phenyl]methanethiol involves its interaction with biological targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The isopropoxy group may also contribute to the compound’s lipophilicity , enhancing its ability to cross biological membranes .

Comparison with Similar Compounds

  • 4-(Methoxyphenyl)methanethiol
  • 4-(Ethoxyphenyl)methanethiol
  • 4-(Butoxyphenyl)methanethiol

Uniqueness:

  • The presence of the isopropoxy group in [4-(Propan-2-yloxy)phenyl]methanethiol distinguishes it from other similar compounds, potentially offering different reactivity and biological activity .
  • The combination of the thiol and isopropoxy groups provides unique chemical properties and applications in various fields.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJKYUVKAESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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